molecular formula C15H22N2O B4719105 2-methyl-N-[3-(pyrrolidin-1-yl)propyl]benzamide

2-methyl-N-[3-(pyrrolidin-1-yl)propyl]benzamide

Cat. No.: B4719105
M. Wt: 246.35 g/mol
InChI Key: LXSWWSTUFUYNJU-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(pyrrolidin-1-yl)propyl]benzamide is an organic compound that features a benzamide core with a pyrrolidine ring attached via a propyl chain

Properties

IUPAC Name

2-methyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13-7-2-3-8-14(13)15(18)16-9-6-12-17-10-4-5-11-17/h2-3,7-8H,4-6,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSWWSTUFUYNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(pyrrolidin-1-yl)propyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the cyclization of 1,4-diaminobutane or by the reduction of pyrrole.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using propyl halides.

    Formation of Benzamide: The benzamide core is synthesized by reacting benzoic acid with an amine, followed by acylation.

    Final Coupling: The pyrrolidine ring is coupled with the benzamide core through a propyl linker using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of 2-methyl-N-[3-(pyrrolidin-1-yl)propyl]benzamide may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(pyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzamide or pyrrolidine ring.

    Reduction: Reduced forms of the benzamide or pyrrolidine ring.

    Substitution: Substituted benzamide or pyrrolidine derivatives.

Scientific Research Applications

2-methyl-N-[3-(pyrrolidin-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(pyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Contains a pyrrolidine ring and is known for its interaction with nicotinic acetylcholine receptors.

    Pyrrolidine-2-one: A structural analog with a lactam ring, used in various chemical applications.

    Pyrrolidine-2,5-dione: Another analog with potential bioactivity.

Uniqueness

2-methyl-N-[3-(pyrrolidin-1-yl)propyl]benzamide is unique due to its specific structural features, such as the combination of a benzamide core with a pyrrolidine ring via a propyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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